molecular formula C19H23FN2O4S B2777710 4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE CAS No. 1797893-69-6

4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE

Cat. No.: B2777710
CAS No.: 1797893-69-6
M. Wt: 394.46
InChI Key: XQPZNJZZYMSTEG-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a 2-fluorophenyl-2-methoxypropyl side chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a base such as triethylamine.

    Attachment of the 2-Fluorophenyl-2-Methoxypropyl Side Chain: This step involves the alkylation of the benzamide core with a suitable alkylating agent, such as 2-(2-fluorophenyl)-2-methoxypropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core or the side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core or side chain.

    Reduction: Reduced forms of the benzamide core or side chain.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(2-(2-chlorophenyl)-2-methoxypropyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(2-(2-bromophenyl)-2-methoxypropyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(2-(2-methylphenyl)-2-methoxypropyl)benzamide

Uniqueness

4-(DIMETHYLSULFAMOYL)-N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BENZAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20FN1O3S\text{C}_{16}\text{H}_{20}\text{F}\text{N}_{1}\text{O}_{3}\text{S}

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The dimethylsulfamoyl group is known to enhance binding affinity to certain enzymes, potentially leading to inhibition of their activity.
  • Modulation of Signaling Pathways : The presence of the fluorophenyl and methoxypropyl groups may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Summary

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
Antiviral ActivityInhibits replication of HBV
Antitumor ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific HDAC isoforms
CytotoxicityExhibits selective toxicity in cancer cells

Case Studies

  • Antiviral Efficacy Against HBV : A study evaluated the compound's effectiveness against Hepatitis B virus (HBV). It demonstrated significant antiviral activity by increasing intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication. The IC50 value was determined using quantitative PCR assays, establishing its potential as an anti-HBV agent .
  • Antitumor Properties : In vitro studies on various cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The compound showed a favorable pharmacokinetic profile in animal models, suggesting potential for further development in cancer therapies .
  • HDAC Inhibition : Research focusing on histone deacetylase (HDAC) inhibition revealed that this compound effectively increased acetyl-histone levels, leading to cell cycle arrest in myelodysplastic syndrome models .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound exhibits reasonable absorption and distribution characteristics. Toxicity profiles were assessed in animal models, revealing minimal adverse effects at therapeutic doses. Further investigations are warranted to explore long-term effects and safety profiles.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-19(26-4,16-7-5-6-8-17(16)20)13-21-18(23)14-9-11-15(12-10-14)27(24,25)22(2)3/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZNJZZYMSTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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